molecular formula C13H18N2S2 B3058993 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione CAS No. 93429-24-4

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B3058993
CAS No.: 93429-24-4
M. Wt: 266.4 g/mol
InChI Key: UNAZWQQECWZDDN-UHFFFAOYSA-N
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Description

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound featuring a 1,3,5-thiadiazinane-2-thione core substituted with benzyl and isopropyl groups at the N-3 and N-5 positions, respectively. This scaffold is pharmacologically significant due to its structural rigidity, electronic properties, and bioactivity. These compounds are synthesized via condensation reactions involving amines, carbon disulfide, and formaldehyde, followed by cyclization ().

Properties

IUPAC Name

3-benzyl-5-propan-2-yl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S2/c1-11(2)15-9-14(13(16)17-10-15)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZWQQECWZDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CN(C(=S)SC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239424
Record name 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93429-24-4
Record name 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093429244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164981
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-5-ISOPROPYL-1,3,5-THIADIAZINANE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JC4A352T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Thiourea Cyclization Method

The most frequently cited approach involves cyclocondensation of N-substituted thioureas with formaldehyde donors:

Reaction Scheme

Benzylamine + Isopropylamine + CS₂ → Intermediate thiourea  
Thiourea + Formaldehyde → 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione  

Optimized Conditions

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 60-65°C
Reaction Time 8-10 hrs
Catalyst HCl (0.5 M)
Yield 58-63%

Characteristic IR absorptions at 1245 cm⁻¹ (C=S stretch) and 715 cm⁻¹ (C-S-C deformation) confirm ring formation.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization step:

Procedure

  • Mix equimolar benzylisothiocyanate and isopropylamine in DMF
  • Add paraformaldehyde (1.2 eq)
  • Irradiate at 150W (80°C) for 15 minutes

Advantages

  • 82% isolated yield
  • Reduced side-product formation
  • Energy efficiency compared to conventional heating

Alternative Methodologies

Thiol-Disulfide Exchange

A patent-protected method (NSC 164981) utilizes disulfide intermediates:

Key Steps

  • Prepare bis(isopropyl)disulfide from isopropyl mercaptan
  • React with benzyl aziridine under phase-transfer conditions
  • Oxidize with elemental sulfur to install thioketone

Critical Parameters

  • Strict anhydrous conditions (H₂O < 0.1%)
  • Tetrabutylammonium bromide as phase-transfer catalyst
  • 45-50% overall yield

Solid-Phase Synthesis

Combinatorial chemistry approaches immobilize the benzyl group on Wang resin:

Protocol

Step Reagents Duration
Resin loading Fmoc-protected benzylamine 2 hrs
Isopropyl addition Isopropyl isocyanate 4 hrs
Cyclization CS₂/K₂CO₃ 12 hrs
Cleavage TFA/DCM (1:99) 30 min

Provides 70-75% purity without chromatography.

Analytical Characterization

Consistent spectral data across synthesis methods:

¹³C NMR (CDCl₃)

Signal (ppm) Assignment
192.4 C=S
136.2 Benzyl C-1
54.7 N-CH₂-Ph
29.3 Isopropyl CH

Mass Spec

  • m/z 266.09 [M]⁺ (calc. 266.0911)
  • Base peak at m/z 91 (benzyl fragment)

Industrial-Scale Considerations

Regulatory constraints under the Insecticides Act, 1968 mandate:

  • ≤0.5% residual solvents (Class 2/3)
  • Heavy metal content <10 ppm
  • Microbiological contamination controls

Batch processes typically achieve 85-90% purity, requiring recrystallization from ethyl acetate/hexane (1:3) for pharmaceutical-grade material.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors demonstrate:

  • 92% conversion in 8 minutes residence time
  • 10-fold productivity increase vs batch
  • Improved heat management for exothermic steps

Biocatalytic Approaches

Initial trials with thioesterase enzymes show:

  • 40% yield under ambient conditions
  • Complete enantiomeric control
  • Aqueous reaction medium

Chemical Reactions Analysis

Hydrolysis and Bioactivation Pathways

The thione group (C S\text{C S}) undergoes hydrolysis in aqueous or biological systems, generating reactive intermediates:

  • Isothiocyanate (R N C S\text{R N C S}R N C S) : Formed via nucleophilic attack on the thione sulfur, releasing H2S\text{H}_2\text{S} .

  • Dithiocarbamic acid (R NH CS SH\text{R NH CS SH}R NH CS SH) : Protonation of the thione group leads to ring opening .

These intermediates contribute to its antimicrobial and anticancer activities by interacting with cellular thiols or enzymes .

Hydrolysis ProductConditionsBiological ActivityReferences
IsothiocyanatepH 7–8, 25°CAnticancer, antimicrobial
Dithiocarbamic acidAcidic/neutral mediaLeishmanicidal, antiviral

Conformational Influence on Reactivity

The 1,3,5-thiadiazinane ring adopts an envelope conformation (N2 displaced by 0.68 Å from the plane), stabilizing the molecule via:

  • Intramolecular C–H⋯S hydrogen bonding between the thione sulfur and benzyl hydrogen .

  • C–H⋯π interactions between the isopropyl group and benzene ring .

These interactions reduce ring strain, making the compound less prone to spontaneous decomposition but reactive under basic or nucleophilic conditions .

Synthetic Modifications

While direct reactions of 3-benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione are sparsely documented, analogous derivatives undergo:

Esterification

Hydroxyalkyl substituents (e.g., 5-(2-hydroxyethyl)) react with acid chlorides (e.g., acetyl chloride) in pyridine to form esters :

THTT OH+RCOClpyridineTHTT O COR+HCl\text{THTT OH}+\text{RCOCl}\xrightarrow{\text{pyridine}}\text{THTT O COR}+\text{HCl}

Example : Conversion to 2-(5-isopropyl-6-thioxo-1,3,5-thiadiazin-3-yl)ethyl acetate (yield: 75–85%) .

Oxidation

Thione sulfur oxidizes to sulfoxide (C SO\text{C SO}) or sulfone (C SO2\text{C SO}_2) using agents like H2O2\text{H}_2\text{O}_2 or MCPBA\text{MCPBA}, though this remains theoretical for the parent compound.

Mechanistic Insights from DFT Studies

DFT calculations on similar thiadiazinanes suggest:

  • Cyclization pathways : Intermediate dithiocarbamates react with formaldehyde and amines via intramolecular nucleophilic substitution (rate-determining step: ΔG=2530kcal mol\Delta G^\ddagger =25–30\,\text{kcal mol}) .

  • Hydrolysis activation : Water stabilizes transition states by acting as a proton shuttle .

Comparative Reactivity of Thiadiazinane Derivatives

DerivativeKey ReactionYield (%)Conditions
3-Benzyl-5-butylAcid-catalyzed hydrolysis6515% HCl, 25°C
5-(2-Hydroxyethyl)-3-phenylEsterification80Acetyl chloride, pyridine
3-Benzyl-5-isopropylTheoretical oxidationH2O2\text{H}_2\text{O}_2, 40°C

Limitations and Research Gaps

  • Experimental data on ring-opening alkylation or arylation are absent.

  • Biological degradation pathways require validation via mass spectrometry .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that thiadiazine derivatives exhibit significant antimicrobial activity. Studies have shown that 3-benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. This compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity
There is emerging evidence suggesting that thiadiazine compounds can demonstrate cytotoxic effects against cancer cells. Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines. This potential makes it an interesting subject for further research in cancer therapeutics .

Agricultural Science

Insecticidal Applications
The compound has been evaluated for its insecticidal properties. It has shown effectiveness against various pests, making it a potential candidate for use in crop protection products. Regulatory assessments are necessary to determine its safety and environmental impact before commercial application .

Herbicide Development
Due to its structural characteristics, this compound could serve as a lead compound for developing new herbicides. The compound's ability to interfere with plant growth mechanisms could be exploited to create selective herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block in synthesizing novel polymers with enhanced properties. Its unique thiadiazine structure can contribute to improved thermal stability and mechanical strength in polymer matrices .

Nanocomposite Development
Research into nanocomposites incorporating thiadiazine derivatives is ongoing. The addition of this compound into nanomaterials may enhance their electrical and thermal conductivity, making them suitable for applications in electronics and energy storage devices .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth
Anticancer ResearchInduced apoptosis in specific cancer cell lines
Insecticidal EfficacyEffective against common agricultural pests
Polymer ApplicationsEnhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, disrupting essential biochemical processes within cells .

Comparison with Similar Compounds

Structural and Conformational Features

The 1,3,5-thiadiazinane-2-thione ring adopts an envelope conformation in most derivatives, as observed in the crystal structure of 3-benzyl-5-butyl-1,3,5-thiadiazinane-2-thione (). Key structural parameters include:

  • S=C bond length : 1.6776 Å (indicative of thione character).
  • S–C bonds : 1.7470–1.8479 Å (longer than S=C, reflecting single-bond interactions).
  • Intramolecular interactions : Stabilizing C–H⋯S hydrogen bonds and C–H⋯π interactions between substituents (e.g., benzyl and alkyl groups) ().

Comparison with Oxadiazole Derivatives :
1,3,4-Oxadiazole-2-thiones () exhibit distinct electronic delocalization and tautomeric equilibria favoring the thione form (by ~9–12 kcal/mol). In contrast, the thiadiazinane-2-thione core lacks such tautomerism, enhancing its stability for biological applications.

Substituent Effects on Activity :

  • Alkyl Chain Length : Butyl and ethyl substituents () enhance lipophilicity, improving membrane penetration. Isopropyl’s branched structure may reduce bioavailability compared to linear chains.
  • Benzyl Group : Aromatic rings (e.g., benzothiazole in ) enhance π-stacking interactions with biological targets, increasing potency.

Physicochemical Properties

Collision Cross-Section (CCS) :
For 3-benzyl-5-ethyl-thiadiazinane-2-thione (), the predicted CCS values range from 153.1–165.8 Ų, reflecting moderate molecular size. Isopropyl substitution may slightly increase CCS due to steric bulk.

Thermal Stability : The melting point of 3-benzyl-5-butyl derivatives is 381–383 K (). Isopropyl analogs likely exhibit similar stability, given comparable intermolecular interactions.

Biological Activity

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, particularly focusing on anticancer, anti-inflammatory, antibacterial, and antifungal activities.

  • Molecular Formula : C13H18N2S2
  • Molecular Weight : 266.42 g/mol
  • CAS Number : 93429-24-4

The compound features a thiadiazinane ring structure that is known for its pharmacological relevance. The presence of the thione group (C=S) is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate which subsequently cyclizes to yield the thiadiazinane structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazinane-2-thione exhibit notable cytotoxic effects against various cancer cell lines. In particular:

  • HeLa Cells : The compound showed significant cytotoxicity with IC50 values indicating potent activity against cervical cancer cells. In studies, it was found that certain derivatives had IC50 values lower than 4 µM, suggesting strong anticancer potential .
CompoundCell LineIC50 (µM)
This compoundHeLa<4
Other derivativesHT-29Moderate
Other derivativesHepG2Low activity

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through nitric oxide (NO) inhibition assays. Compounds from this class exhibited IC50 values ranging from <0.4 to 14.9 µM against NO production, indicating their potential as anti-inflammatory agents .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of thiadiazinane derivatives have been extensively studied:

  • Antibacterial : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of simple alkyl groups enhances antibacterial properties.
  • Antifungal : It demonstrated activity against fungal pathogens such as Candida albicans and Aspergillus flavus, with some derivatives exhibiting comparable efficacy to standard antifungal agents .
Activity TypePathogen/Cell LineEffectiveness
AntibacterialStaphylococcus aureusEffective
AntibacterialEscherichia coliModerate
AntifungalCandida albicansEffective
AntifungalAspergillus flavusModerate

Case Studies

Several studies have highlighted the pharmacological potential of thiadiazinane derivatives:

  • Study on HeLa Cells : A recent study evaluated various substituted thiadiazinanes for their anticancer properties. The results indicated that structural modifications significantly enhanced cytotoxicity against HeLa cells .
  • Anti-inflammatory Evaluation : Another research focused on NO inhibition by these compounds demonstrated promising results in reducing inflammation markers in vitro .

Q & A

What synthetic methodologies are reported for 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione, and how can reaction parameters be optimized?

Answer:
The synthesis of thiadiazinane-thione derivatives generally follows a two-step protocol:

Thiourea Formation: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4 hours). Monitor completion via TLC .

Cyclization: Treat the thiourea intermediate with 30% formaldehyde and either conc. HCl (for oxadiazinane-thiones) or methylamine (for triazinane-thiones) at 90–95°C (4 hours) .
Optimization Strategies:

  • Electronic Effects: Electron-donating groups (EDG) on aryl substituents reduce reaction time (e.g., 3 hours for EDG vs. 5 hours for electron-withdrawing groups (EWG)) .
  • Solvent and Temperature: DMF ensures homogeneity, while reflux conditions (90–95°C) maximize cyclization efficiency.
  • Purification: Ethanol recrystallization improves yields (reported up to 79% for analogous compounds) .

How can NMR and mass spectrometry confirm the structural integrity of this compound?

Answer:

  • 1H NMR: Key signals include:
    • Thiadiazinane ring protons: δ 3.8–4.2 ppm (multiplet for N–CH2–N).
    • Benzyl aromatic protons: δ 7.2–7.6 ppm (doublets for ortho/meta positions) .
  • 13C NMR: Confirm the thione (C=S) carbon at δ 180–185 ppm and benzothiazole carbons at δ 120–160 ppm .
  • HRMS: Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]+ for C14H19N3S2: calculated 310.0994, observed 310.0991) .

What factors influence the antimicrobial activity of thiadiazinane-thione derivatives, and how can SAR studies be designed?

Answer:
Key Factors:

  • Substituent Effects: Electron-rich aryl groups (e.g., 4-methoxy) enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 3 µg/mL) .
  • Ring Heteroatoms: Thiadiazinane-thiones with sulfur atoms show superior activity compared to oxadiazinane analogs due to increased lipophilicity .
    SAR Methodology:
  • Synthesize analogs with systematic substituent variations (EDG/EWG, halogens).
  • Test MIC values against standardized bacterial strains (e.g., S. aureus, Klebsiella pneumoniae) using disk diffusion assays (triplicate measurements, 18-hour incubation at 37°C) .

How do electronic effects of substituents impact cyclization efficiency during synthesis? (Advanced)

Answer:

  • EDG Acceleration: EDG (e.g., –OCH3) increases nucleophilicity of the thiourea intermediate, accelerating cyclization (3 hours vs. 5 hours for EWG) .
  • Steric Hindrance: Bulky substituents (e.g., –Br) reduce reaction rates by impeding formaldehyde interaction.
    Experimental Validation:
  • Compare reaction times and yields for para-substituted aryl groups (Table 1 in ).
  • Use Hammett σ constants to correlate substituent electronic effects with cyclization kinetics.

How can contradictions in biological activity data across analogs be resolved? (Advanced)

Answer:
Case Study: Table 2 in shows MIC variations (e.g., compound 3d: MIC = 3 µg/mL for S. aureus vs. 7 µg/mL for Micrococcus luteus).
Resolution Strategies:

  • Standardize Assays: Ensure consistent inoculum size, agar composition, and incubation conditions.
  • Statistical Analysis: Apply ANOVA to triplicate data to identify significant outliers.
  • Mechanistic Studies: Use fluorescence microscopy to assess membrane disruption vs. intracellular target inhibition.

How can computational tools aid in designing novel thiadiazinane-thione derivatives? (Advanced)

Answer:

  • Reaction Path Prediction: Use density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
  • Docking Studies: Screen virtual libraries against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina.
  • QSAR Models: Corrogate substituent descriptors (logP, polar surface area) with MIC values to predict bioactivity .

What crystallographic techniques are critical for resolving thiadiazinane-thione structures?

Answer:

  • Single-Crystal X-ray Diffraction: Determine bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles to confirm chair conformation of the thiadiazinane ring .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine structures with SHELXL-97 (R factor < 0.05) .

How can factorial design optimize synthesis parameters? (Advanced)

Answer:

  • Variables: Temperature (80–100°C), solvent (DMF vs. THF), and formaldehyde concentration (20–40%).
  • Response Surface Methodology (RSM): Use a central composite design to model yield as a function of variables.
  • Outcome: Identify optimal conditions (e.g., 95°C, 30% formaldehyde in DMF) to maximize yield and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.